4,2',4'-Trihydroxy-6'-methoxydihydrochalcone
Description
4,2',4'-Trihydroxy-6'-methoxydihydrochalcone (CAS: 111316-17-7) is a dihydrochalcone derivative characterized by hydroxyl groups at positions 4, 2', and 4', along with a methoxy group at position 6' on its aromatic rings. It is also known as 2'-O-Methylphloretin or Helichrysetin . This compound has been isolated from plants such as Goniothalamus gardneri and Artemisia dracunculus (wild tarragon), where it exhibits bioactive properties, including anti-diabetic effects via inhibition of aldose reductase and protein tyrosine phosphatase-1B (PTP-1B) . Its structure is closely related to phloretin (4,2',4',6'-tetrahydroxydihydrochalcone), differing by the addition of a methoxy group at position 6' .
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17-18,20H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZBWDAJMIPJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654870 | |
| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111316-17-7 | |
| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heterogeneous Palladium-Catalyzed Hydrogenation
The most widely reported method involves hydrogenating the chalcone precursor over palladium catalysts. In a optimized protocol, 2',4',6'-Trihydroxy-4-methoxychalcone (938 mg, 3.27 mmol) in methanol (15 mL) was treated with 10% Pd/C under H₂ atmosphere for 23 hours. Post-reaction processing (EtOAc extraction, Na₂SO₄ drying, silica gel chromatography) yielded 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone as a pale yellow solid (77% yield). Key reaction parameters:
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Catalyst Loading: 10 wt% Pd/C relative to substrate
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Temperature: Ambient (25°C)
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Pressure: 1 atm H₂
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Solvent: Methanol
Biocatalytic Hydrogenation Using Rhodococcus sp.
An innovative enzymatic approach employs Rhodococcus sp. bacterial strains for chemoselective hydrogenation. In a patented process:
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Rhodococcus sp. culture was grown in maltose/yeast extract medium (48 hours, 28°C).
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Chalcone substrate (25 mg) in acetone was added and biotransformed (72 hours, 28°C).
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Ethyl acetate extraction and silica gel purification (hexane/acetone, 5:1) gave dihydrochalcone in 94% yield.
Advantages:
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Operates under ambient pressure/temperature
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Aqueous reaction medium (pH ≈ 7)
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No requirement for noble metal catalysts
Structural Confirmation and Analytical Data
Successful synthesis requires rigorous characterization:
Spectral Properties
Crystallographic Data
While single-crystal X-ray data isn't explicitly reported, analogous dihydrochalcones crystallize in monoclinic systems with Z' = 2, stabilized by intramolecular hydrogen bonds between phenolic OH and methoxy groups.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Time (h) | Temperature (°C) | Pressure (atm) |
|---|---|---|---|---|---|
| Pd/C Hydrogenation | 10% Pd/C | 77 | 23 | 25 | 1 |
| Biocatalytic | Rhodococcus | 94 | 72 | 28 | 1 |
| Ru-Catalyzed | RuCl₃ | 85 | 6 | 80 | 50 |
Key Observations:
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Biocatalytic methods offer superior yields but longer reaction times.
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Transition metal catalysts (Pd, Ru) enable faster reactions but require higher pressures for optimal efficiency.
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Methanol emerges as the preferred solvent due to chalcone solubility and catalyst compatibility.
Process Optimization and Scale-Up Considerations
Solvent Effects
Ethyl acetate demonstrates superior extraction efficiency (>90% recovery) compared to dichloromethane (78%) or diethyl ether (65%) during workup.
Chemical Reactions Analysis
Types of Reactions
4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones depending on the substituents used.
Scientific Research Applications
4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Potential use in the development of natural preservatives and additives.
Mechanism of Action
The mechanism of action of 4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Dihydrochalcones
Bioactivity Comparison
Antioxidant Activity
Anti-Diabetic Activity
Antimicrobial and Anticancer Activity
- MC5: Antibacterial against Listeria monocytogenes due to methoxy and hydroxyl groups enhancing membrane penetration .
- 2',6',4-Trihydroxy-4'-methoxydihydrochalcone (Compound 38) : Anticancer activity linked to hydroxylation at 2' and 6' .
- Phloretin : Synergizes with TRAIL to induce apoptosis in prostate cancer cells via ROS modulation .
Biological Activity
4,2',4'-Trihydroxy-6'-methoxydihydrochalcone is a compound belonging to the chalcone family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
4,2',4'-Trihydroxy-6'-methoxydihydrochalcone is characterized by its trihydroxy and methoxy substitutions, which significantly influence its biological activity. The presence of hydroxyl groups enhances its antioxidant potential and modulates various biochemical pathways.
Antioxidant Activity
The antioxidant activity of 4,2',4'-trihydroxy-6'-methoxydihydrochalcone has been demonstrated in several studies. It exhibits significant free radical scavenging abilities, which contribute to its protective effects against oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Research indicates that chalcones, including 4,2',4'-trihydroxy-6'-methoxydihydrochalcone, possess notable antimicrobial properties. For instance, studies have shown that this compound displays inhibitory effects against a range of pathogens, including bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Properties
Chalcones have been extensively studied for their anticancer properties. 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, it has been reported to inhibit the proliferation of human hepatocarcinoma cells and reduce tumor growth in xenograft models.
Anti-diabetic Effects
Several studies highlight the anti-diabetic potential of 4,2',4'-trihydroxy-6'-methoxydihydrochalcone. It has been shown to enhance insulin sensitivity and lower blood glucose levels in animal models of type 2 diabetes. The compound exhibits inhibitory activity against key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.
Immunomodulatory Effects
The compound also demonstrates immunomodulatory effects by regulating pro-inflammatory cytokines. Research indicates that it can inhibit the production of interleukin-6 (IL-6) in TNF-α-stimulated cells, suggesting potential applications in inflammatory diseases.
Case Studies
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various dihydrochalcones, including 4,2',4'-trihydroxy-6'-methoxydihydrochalcone. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls (Shin et al., 2011).
- Anticancer Study : In vitro studies demonstrated that 4,2',4'-trihydroxy-6'-methoxydihydrochalcone inhibited the growth of human lung cancer cells (GLC-82), with a decrease in tumor vessel density observed in xenograft models (Zhu et al., 2005).
- Diabetes Management : A study involving diabetic mice showed that administration of the compound at doses of 200–300 mg/kg/day resulted in significant reductions in blood glucose levels comparable to metformin (Ribnicky et al., 2009).
Summary Table of Biological Activities
| Biological Activity | Mechanism/Effect | Research Findings |
|---|---|---|
| Antioxidant | Free radical scavenging | Significant reduction in oxidative stress markers |
| Antimicrobial | Disruption of cell membranes | Inhibitory effects against bacteria and fungi |
| Anticancer | Induction of apoptosis | Inhibition of cancer cell proliferation |
| Anti-diabetic | Enzyme inhibition | Lowered blood glucose levels in diabetic models |
| Immunomodulatory | Cytokine regulation | Reduced IL-6 production |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone?
- Methodology : Use a combination of ¹H NMR , ¹³C NMR , and mass spectrometry (MS) .
- ¹H NMR identifies hydroxyl and methoxy protons (δ 5-6 ppm for hydroxyls; δ ~3.8 ppm for methoxy groups) .
- ¹³C NMR confirms carbonyl (C=O) at ~200 ppm and aromatic carbons (100-160 ppm) .
- High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₆O₅, exact mass 288.30) .
- Data Table :
| Key Peaks | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| Methoxy group (-OCH₃) | ~3.8 (s, 3H) | ~56 ppm |
| Dihydrochalcone backbone | 2.8–3.2 (m, 4H) | 30–45 ppm |
Q. How can researchers ensure compound stability during storage?
- Protocol : Store as a lyophilized powder at -20°C under inert gas (e.g., argon) to prevent oxidation. Reconstitute in chloroform or methanol for solubility .
- Critical Note : Avoid repeated freeze-thaw cycles; prepare aliquots for long-term storage (-80°C for >12 months) .
Q. What analytical techniques are used to assess purity?
- HPLC-UV with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% formic acid) is standard. Purity ≥90% is acceptable for biological assays .
- Validation : Compare retention times and UV spectra with certified reference standards (e.g., PhytoLab’s phyproof®) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate antiplasmodial activity?
- Assay Design :
Use Plasmodium falciparum cultures (e.g., F32 [sensitive] and FcB1 [resistant] strains).
Perform dose-response assays (0–100 µM) with 48-hour incubation .
Measure viability via lactate dehydrogenase (LDH) or SYBR Green I fluorescence .
- Key Finding : IC₅₀ = 12.69 µM against F32 strain, suggesting moderate activity .
- Controls : Include chloroquine (positive control) and solvent-only (negative control).
Q. What mechanisms explain its role in enhancing TRAIL-mediated apoptosis in cancer cells?
- Experimental Approach :
- Treat prostate cancer cells (e.g., PC3 or LNCaP) with subtoxic doses of 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone (e.g., 5–10 µM) combined with TRAIL (20–50 ng/mL).
- Assess apoptosis via Annexin V/PI staining and caspase-3/7 activation assays .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
- Variables to Consider :
- Recommendation : Replicate assays in ≥3 independent experiments and report mean ± SEM .
Q. What synthetic routes are optimal for producing derivatives with improved bioactivity?
- Stepwise Strategy :
Start with phloretin (parent compound) as a scaffold.
Introduce substituents at C-6' (methoxy) and C-4' (hydroxyl) via Friedel-Crafts acylation .
Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 6h conventional) .
Q. How to validate the compound’s role in epigenetic modulation?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
